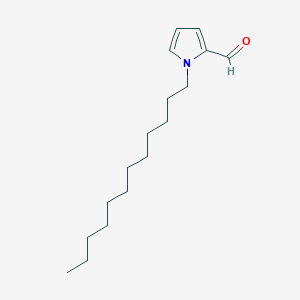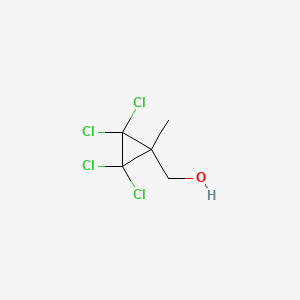
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol is an organic compound with the molecular formula C5H6Cl4O It is a derivative of cyclopropane, characterized by the presence of four chlorine atoms and a hydroxyl group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol typically involves the chlorination of 1-methylcyclopropane followed by the introduction of a hydroxyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure the selective introduction of chlorine atoms. The hydroxylation step is then carried out using efficient and cost-effective methods to produce the desired compound in high yield and purity.
化学反应分析
Types of Reactions
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- (2,2,3,3-Tetrachlorocyclopropyl)methanol
- (2,2,3,3-Tetrachloro-1-ethylcyclopropyl)methanol
- (2,2,3,3-Tetrachloro-1-methylcyclopropyl)ethanol
Uniqueness
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol is unique due to the presence of both a hydroxyl group and four chlorine atoms on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
140710-38-9 |
|---|---|
分子式 |
C5H6Cl4O |
分子量 |
223.9 g/mol |
IUPAC 名称 |
(2,2,3,3-tetrachloro-1-methylcyclopropyl)methanol |
InChI |
InChI=1S/C5H6Cl4O/c1-3(2-10)4(6,7)5(3,8)9/h10H,2H2,1H3 |
InChI 键 |
DDCQLZLTARKZMA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(Cl)Cl)(Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


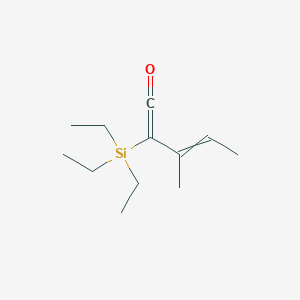
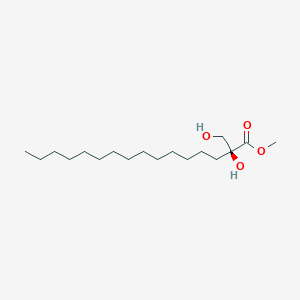

![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)

![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
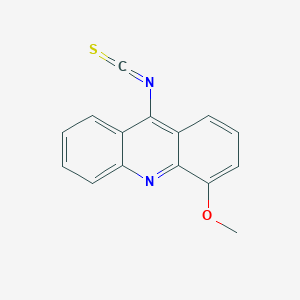
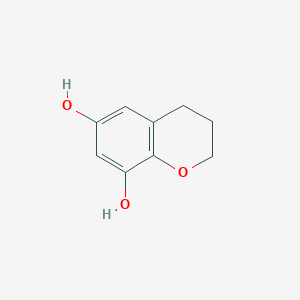
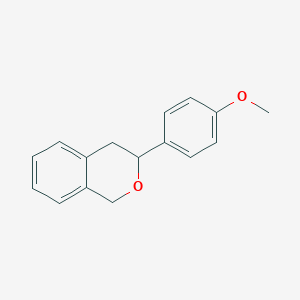
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
